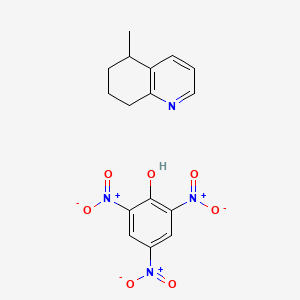
5-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol:
Preparation Methods
Synthetic Routes and Reaction Conditions:
5-Methyl-5,6,7,8-tetrahydroquinoline: can be synthesized by the hydrogenation of 5-Methylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
2,4,6-trinitrophenol: (picric acid) is typically synthesized by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods:
- The industrial production of 5-Methyl-5,6,7,8-tetrahydroquinoline involves large-scale hydrogenation reactors where quinoline derivatives are hydrogenated under controlled conditions.
- For 2,4,6-trinitrophenol, industrial production involves the careful nitration of phenol in large reactors with stringent safety measures due to the explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-5,6,7,8-tetrahydroquinoline can undergo oxidation to form quinoline derivatives.
Reduction: 2,4,6-trinitrophenol can be reduced to form aminophenol derivatives.
Substitution: Both compounds can undergo various substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
- Oxidation of 5-Methyl-5,6,7,8-tetrahydroquinoline can yield quinoline derivatives.
- Reduction of 2,4,6-trinitrophenol can produce aminophenol derivatives .
Scientific Research Applications
Mechanism of Action
5-Methyl-5,6,7,8-tetrahydroquinoline:
- Acts by interacting with specific enzymes and receptors in biological systems, potentially inhibiting or activating certain pathways .
2,4,6-trinitrophenol:
Comparison with Similar Compounds
Quinoline: A parent compound of 5-Methyl-5,6,7,8-tetrahydroquinoline.
Uniqueness:
Properties
CAS No. |
88461-21-6 |
|---|---|
Molecular Formula |
C16H16N4O7 |
Molecular Weight |
376.32 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H13N.C6H3N3O7/c1-8-4-2-6-10-9(8)5-3-7-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5,7-8H,2,4,6H2,1H3;1-2,10H |
InChI Key |
RTNWFDAWLFITNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)
![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)
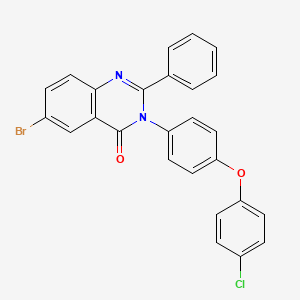
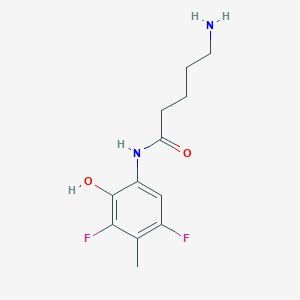
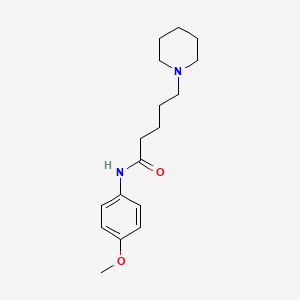
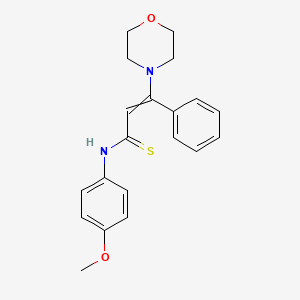
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)
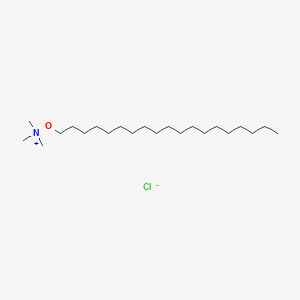
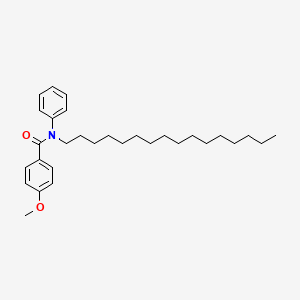
![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)
